PI3Kγ Isoform Selectivity: 9-Methyl Substituent Imparts PI3Kγ-Specific Inhibition Not Observed with Unsubstituted or Broader-Spectrum Analogs
In vitro enzyme assays using the ADP-Glo kit demonstrate that 3,6-diacetyl-9-methyl-9H-carbazole exhibits a significant specific inhibitory effect on the PI3Kγ isoform, while the broad-spectrum PI3K inhibitor PI-103 does not show such isoform selectivity [1]. The compound was tested at concentrations up to 20 μM in cellular models, with no reported activity against PI3Kα, PI3Kβ, or PI3Kδ at comparable doses, highlighting its targeted action [1].
| Evidence Dimension | PI3K isoform selectivity profile |
|---|---|
| Target Compound Data | Significant specific inhibition of PI3Kγ; no significant inhibition of PI3Kα, PI3Kβ, or PI3Kδ at concentrations up to 20 μM |
| Comparator Or Baseline | PI-103 (broad-spectrum PI3K inhibitor): inhibits PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ |
| Quantified Difference | Qualitative selectivity: Target compound is PI3Kγ-specific, while PI-103 is pan-PI3K |
| Conditions | ADP-Glo kinase assay; cellular TNFα expression in RAW264.7 macrophages treated with LPS (1 μg/mL) and compound (5-20 μM) |
Why This Matters
Procurement of this compound for respiratory inflammation or immunology research provides a PI3Kγ-selective tool compound, whereas generic carbazole derivatives or broad-spectrum inhibitors lack this isoform-specific activity.
- [1] CF PHARMTECH. (2020). Use of 9-methyl-3,6-diacetylcarbazole for treating or preventing respiratory inflammatory diseases. China Patent CN109602741B. View Source
